Fmoc-N-amido-PEG36-Boc
CAS No.:
Cat. No.: VC16023579
Molecular Formula: C94H169NO40
Molecular Weight: 1953.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C94H169NO40 |
|---|---|
| Molecular Weight | 1953.3 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97) |
| Standard InChI Key | ZMDWQUPVSGNOHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Molecular Characteristics
Fmoc-N-amido-PEG36-Boc features a linear PEG36 spacer flanked by Fmoc and Boc groups. The Fmoc moiety (C15H11O2) protects the primary amine, while the Boc group (C5H9O2) shields the terminal carboxylic acid. The PEG36 chain (C72H144O36) ensures hydrophilicity and flexibility, critical for modulating solubility and steric interactions in bioconjugates .
Molecular Formula and Weight
The molecular formula is C92H163NO40, derived from:
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Fmoc group: C15H11O2
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Boc group: C5H9O2
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PEG36 backbone: C72H144O36
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Amide linkage: CONH (adds 1 N atom)
The theoretical molecular weight is 1,899.26 g/mol, consistent with analogs like Fmoc-N-amido-PEG36-COOH (MW: 1,897.22 g/mol) .
Structural Confirmation Techniques
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Nuclear Magnetic Resonance (NMR): 1H NMR spectra of analogous PEG derivatives show characteristic peaks for Fmoc (δ 7.3–7.8 ppm, aromatic protons) and Boc (δ 1.4 ppm, tert-butyl group) .
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Mass Spectrometry: High-resolution MS data for Fmoc-N-amido-PEG36-TFP ester (MW: 2,045.3 g/mol) validate PEG chain length and end-group fidelity .
Synthesis and Purification
Synthetic Pathways
Fmoc-N-amido-PEG36-Boc is synthesized via a three-step process:
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PEG36 Activation: Amino-PEG36-acid is reacted with Fmoc-Osu (N-hydroxysuccinimide ester) to introduce the Fmoc-protected amine .
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Boc Protection: The terminal carboxylic acid is protected using Boc anhydride in the presence of a base (e.g., DMAP) .
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Purification: Reverse-phase HPLC or size-exclusion chromatography isolates the product with ≥95% purity .
Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C | Minimizes PEG degradation |
| Solvent | Anhydrous DMF | Enhances solubility |
| Molar Ratio (Fmoc:PEG) | 1.2:1 | Prevents underprotection |
| Reaction Time | 12–16 hours | Ensures complete conjugation |
Applications in Bioconjugation and Drug Delivery
Peptide and Protein Modification
The orthogonal protection strategy enables sequential conjugation:
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Fmoc Deprotection: Treatment with 20% piperidine in DMF removes Fmoc, exposing the primary amine for coupling to carboxylates via EDC/NHS chemistry .
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Boc Depletion: Trifluoroacetic acid (TFA) cleaves the Boc group, liberating the carboxylic acid for subsequent reactions .
Case Study: In antibody-drug conjugate (ADC) development, Fmoc-N-amido-PEG36-Boc facilitated site-specific payload attachment, improving pharmacokinetics compared to non-PEGylated counterparts .
Liposome Functionalization
PEG36 spacers reduce immunogenicity and prolong circulation half-life. Fmoc-N-amido-PEG36-Boc has been used to synthesize pH-sensitive liposomes for intracellular protein delivery, leveraging the Boc group’s stability under physiological conditions .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Aqueous Solubility | >50 mg/mL | pH 7.4, 25°C |
| Thermal Stability | Decomposes at >150°C | Under nitrogen |
| Hydrolytic Stability | Stable (t1/2 >30 days) | pH 5–8, 4°C |
Spectroscopic Data
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UV-Vis: Fmoc group absorbs at 265 nm (ε = 5,200 M−1cm−1), enabling quantification .
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FTIR: Peaks at 1,710 cm−1 (C=O, Boc) and 1,650 cm−1 (amide I) confirm functional groups .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear nitrile gloves |
| H319 | Eye irritation | Use safety goggles |
| H335 | Respiratory tract irritation | Use fume hood |
Comparative Analysis with Related PEG Derivatives
| Parameter | Fmoc-N-amido-PEG36-Boc | Fmoc-N-amido-PEG36-COOH | Fmoc-N-amido-PEG36-TFP |
|---|---|---|---|
| Molecular Weight | 1,899.26 g/mol | 1,897.22 g/mol | 2,045.3 g/mol |
| Functional Groups | Fmoc, Boc | Fmoc, COOH | Fmoc, TFP ester |
| Primary Use | Multi-step conjugation | Carbodiimide coupling | Active ester chemistry |
| Storage Stability | 24 months at -20°C | 18 months at -20°C | 12 months at -20°C |
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